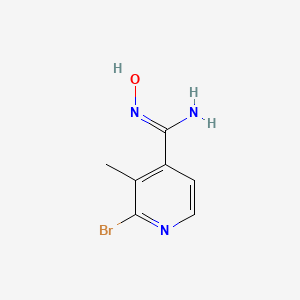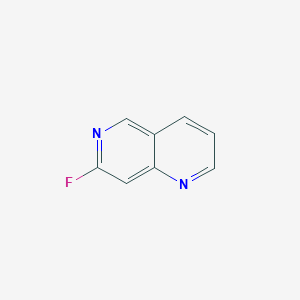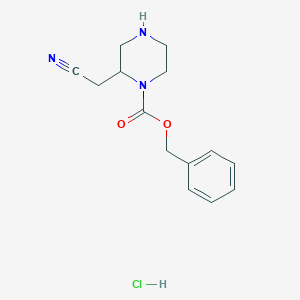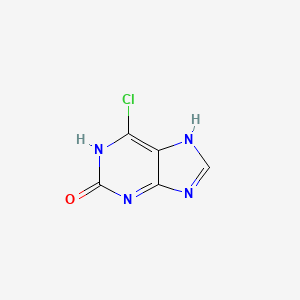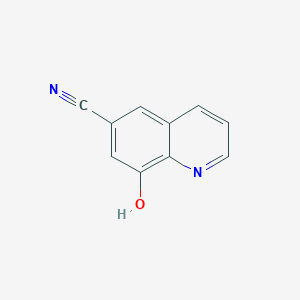
8-Hydroxyquinoline-6-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Hydroxyquinoline-6-carbonitrile is a derivative of 8-hydroxyquinoline, a compound known for its diverse biological activities The structure of this compound consists of a quinoline ring with a hydroxyl group at the 8th position and a cyano group at the 6th position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-hydroxyquinoline-6-carbonitrile typically involves the introduction of a cyano group to the quinoline ring. One common method is the reaction of 8-hydroxyquinoline with a suitable nitrile source under specific conditions. For example, the reaction can be carried out using cyanogen bromide in the presence of a base such as sodium hydroxide. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
8-Hydroxyquinoline-6-carbonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxyl group at the 8th position can be oxidized to form quinoline-8-carboxylic acid derivatives.
Reduction: The cyano group can be reduced to an amine group, leading to the formation of 8-hydroxyquinoline-6-amine.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.
Major Products Formed
Oxidation: Quinoline-8-carboxylic acid derivatives.
Reduction: 8-Hydroxyquinoline-6-amine.
Substitution: Various ethers and esters depending on the substituent used.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 8-hydroxyquinoline-6-carbonitrile involves its ability to chelate metal ions, which can interfere with various biological processes. For example, it can inhibit metalloenzymes by binding to their active sites, thereby blocking their catalytic activity. Additionally, the compound can generate reactive oxygen species (ROS) through redox cycling, leading to oxidative stress and cell death in certain cancer cells .
Comparison with Similar Compounds
Similar Compounds
8-Hydroxyquinoline: The parent compound, known for its broad-spectrum antimicrobial activity and use as a chelating agent.
8-Hydroxyquinoline-5-sulfonic acid: A derivative with enhanced water solubility and similar biological activities.
8-Hydroxyquinoline-2-carboxylic acid: Another derivative with applications in coordination chemistry and medicinal chemistry.
Uniqueness
8-Hydroxyquinoline-6-carbonitrile is unique due to the presence of the cyano group, which imparts distinct chemical reactivity and biological activity. This functional group allows for further derivatization and modification, making it a versatile building block for the synthesis of novel compounds with potential therapeutic and industrial applications .
Properties
CAS No. |
1025556-12-0 |
|---|---|
Molecular Formula |
C10H6N2O |
Molecular Weight |
170.17 g/mol |
IUPAC Name |
8-hydroxyquinoline-6-carbonitrile |
InChI |
InChI=1S/C10H6N2O/c11-6-7-4-8-2-1-3-12-10(8)9(13)5-7/h1-5,13H |
InChI Key |
MKAFLHLIONROCG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=CC(=CC(=C2N=C1)O)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-Butyl 6'-bromo-4'-oxospiro[azetidine-3,2'-chroman]-1-carboxylate](/img/structure/B12957929.png)
![4-Thiazolidinone, 5-[(5-bromo-4-hexyl-2-thienyl)methylene]-3-ethyl-2-thioxo-](/img/structure/B12957933.png)






